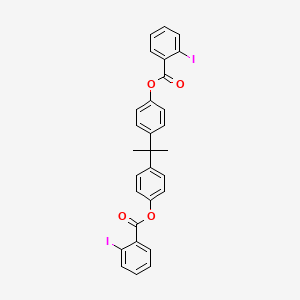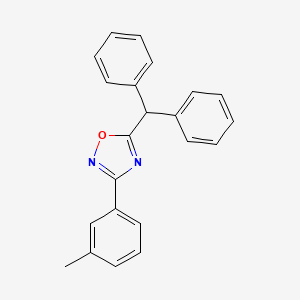
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, ASA404, or Vadimezan, is a synthetic compound that has gained attention in the scientific community due to its potential anticancer properties.
Mécanisme D'action
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole's mechanism of action involves the activation of the innate immune system. It binds to and activates the stimulator of interferon genes (STING) protein, which in turn activates the production of type I interferons and other cytokines. These cytokines then activate immune cells, such as natural killer cells and T cells, to attack and destroy tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. It also activates the production of type I interferons and other cytokines, which activate immune cells to attack and destroy tumor cells. This compound has also been shown to induce vasodilation and increase vascular permeability, which can enhance the delivery of chemotherapeutic agents to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its potential to enhance the anticancer effects of other chemotherapeutic agents. It has also been shown to have a low toxicity profile in preclinical studies. However, this compound's mechanism of action is not fully understood, and its efficacy in clinical trials has been mixed. Additionally, this compound has a short half-life, which can limit its effectiveness.
Orientations Futures
Future research on 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole could focus on understanding its mechanism of action in more detail and identifying biomarkers that can predict patient response. Additionally, this compound could be studied in combination with other immunotherapeutic agents, such as checkpoint inhibitors, to enhance its anticancer effects. Finally, this compound's potential as a radiosensitizer could be explored, as it has been shown to enhance the effects of radiation therapy in preclinical studies.
Méthodes De Synthèse
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a three-step process involving the condensation of 3-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazide with benzophenone. The final step involves the reaction of the resulting benzophenone hydrazone with acetic anhydride to form this compound.
Applications De Recherche Scientifique
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including melanoma, lung, breast, and colon cancer. This compound has also been studied in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their anticancer effects.
Propriétés
IUPAC Name |
5-benzhydryl-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-9-8-14-19(15-16)21-23-22(25-24-21)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPUNTYTCSHCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5155352.png)
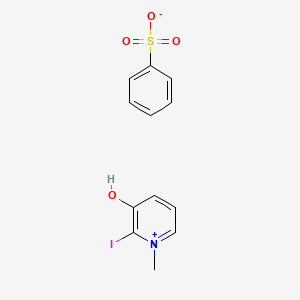
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
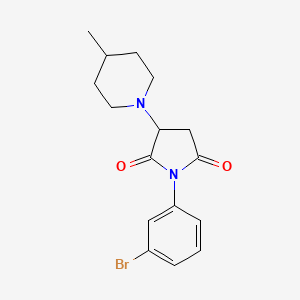
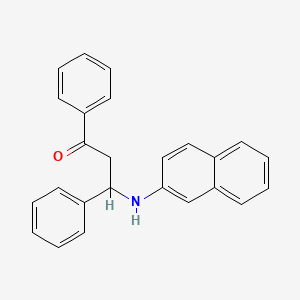
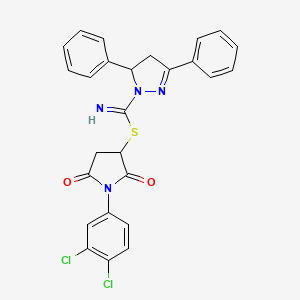
![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)
